molecular formula C12H12INO B1324232 6-(3-Iodophenyl)-6-oxohexanenitrile CAS No. 898767-95-8

6-(3-Iodophenyl)-6-oxohexanenitrile

Cat. No.: B1324232
CAS No.: 898767-95-8
M. Wt: 313.13 g/mol
InChI Key: DECOPSDWOKBWGC-UHFFFAOYSA-N
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Description

6-(3-Iodophenyl)-6-oxohexanenitrile is an organic compound characterized by the presence of an iodophenyl group attached to a hexanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a convenient method for the synthesis of this compound.

Industrial Production Methods

Industrial production of 6-(3-Iodophenyl)-6-oxohexanenitrile may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Iodophenyl)-6-oxohexanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

6-(3-Iodophenyl)-6-oxohexanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-Iodophenyl)-6-oxohexanenitrile involves its interaction with molecular targets through various pathways. The iodophenyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Iodophenol: An aromatic compound with similar iodophenyl functionality but different reactivity due to the presence of a hydroxyl group.

    6-Oxohexanenitrile: Lacks the iodophenyl group, resulting in different chemical properties and applications.

Uniqueness

The presence of the iodophenyl group allows for versatile substitution reactions, while the nitrile group provides additional functionalization options .

Properties

IUPAC Name

6-(3-iodophenyl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO/c13-11-6-4-5-10(9-11)12(15)7-2-1-3-8-14/h4-6,9H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECOPSDWOKBWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642250
Record name 6-(3-Iodophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-95-8
Record name 6-(3-Iodophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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